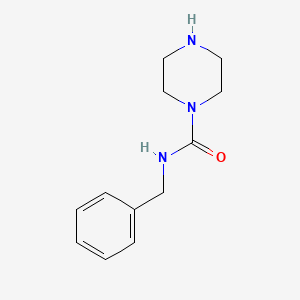

N-benzylpiperazine-1-carboxamide

Vue d'ensemble

Description

N-benzylpiperazine-1-carboxamide: is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.

Ugi reaction: This multicomponent reaction involves the condensation of an amine, an isocyanide, an aldehyde, and a carboxylic acid to form piperazine derivatives.

Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack of aziridines by N-nucleophiles to form piperazine derivatives.

Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.

Parallel solid-phase synthesis: This method involves the use of solid-phase synthesis techniques to form piperazine derivatives.

Photocatalytic synthesis: This method involves the use of photocatalysts to promote the formation of piperazine derivatives.

Industrial Production Methods: The industrial production of N-benzylpiperazine-1-carboxamide typically involves the use of large-scale synthetic routes such as the Ugi reaction and cyclization of 1,2-diamine derivatives with sulfonium salts .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-benzylpiperazine-1-carboxamide can undergo oxidation reactions to form various oxidized products.

Reduction: This compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions with various reagents to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents such as sodium borohydride and lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Therapeutic Potential in Pain Management

σ-1 Receptor Antagonism

Recent studies have highlighted the significance of N-benzylpiperazine-1-carboxamide derivatives in targeting the sigma-1 receptor (σ-1R), which plays a crucial role in modulating nociceptive signaling. The development of new benzylpiperazine derivatives has shown promising results in preclinical models for pain relief. For instance, a specific derivative demonstrated high affinity for σ-1R and significant antinociceptive effects in mouse models of inflammatory and neuropathic pain . This suggests that these compounds could serve as effective analgesics without producing sedation or impairing motor functions, making them potential candidates for chronic pain therapies.

Mechanism of Action

The mechanism by which these compounds exert their analgesic effects involves the modulation of opioid receptor signaling and NMDA receptor activity. By blocking σ-1R activity, these antagonists enhance opioid signaling while reducing hypersensitivity associated with pathological pain conditions . This dual action is particularly beneficial in managing chronic pain syndromes.

CNS Penetration and HDAC6 Inhibition

CNS-Active Compounds

Another significant application of this compound is its use as a central nervous system (CNS) active agent. A study focused on designing benzylpiperazine derivatives that act as selective histone deacetylase 6 (HDAC6) inhibitors. The incorporation of the benzylpiperazine moiety was found to enhance the blood-brain barrier (BBB) permeability of these compounds, facilitating their delivery to the CNS .

Antidepressant Effects

The identified compound from this study not only inhibited HDAC6 but also exhibited antidepressant-like effects in animal models. This was evidenced by increased levels of acetylated α-tubulin in brain tissues, indicating selective inhibition of cytoplasmic HDAC6 without affecting other nuclear HDACs . Such findings open avenues for developing new antidepressants based on this scaffold.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound and its derivatives:

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across various domains, particularly in pain management and CNS applications. Its ability to selectively target σ-1 receptors and inhibit HDAC6 positions it as a promising candidate for further research and development in treating chronic pain and mood disorders.

Mécanisme D'action

The mechanism of action of N-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to affect the central nervous system by acting on serotonergic and dopaminergic receptor systems . This compound increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing serotonin signaling . Additionally, it has been shown to induce mitochondrial proapoptotic pathways, leading to cell death .

Comparaison Avec Des Composés Similaires

N-benzylpiperazine-1-carboxamide can be compared with other similar compounds such as:

N-furfuryl piperazine-1-carboxamide: This compound has similar structural features but differs in its biological activity and toxicity profiles.

Piperazine pyrazolyl amides: These compounds have similar piperazine moieties but differ in their specific biological targets and activities.

1-(3-trifluoromethylphenyl)piperazine: This compound has similar psychostimulant properties but differs in its chemical structure and pharmacological effects.

This compound is unique due to its specific interaction with serotonergic and dopaminergic receptor systems, making it a valuable compound for further research and development .

Activité Biologique

N-benzylpiperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a piperazine ring substituted with a benzyl group and a carboxamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to affect serotonergic and dopaminergic receptor systems, suggesting a role in modulating central nervous system functions .

Potential Targets:

- Serotonin Receptors: Modulation of mood and anxiety.

- Dopamine Receptors: Implications in reward pathways and motor control.

Biological Activities

This compound has been studied for several biological activities, including:

- Antimicrobial Properties: Research indicates potential efficacy against various microbial strains.

- Antitumor Activity: Investigations have shown that it may inhibit tumor growth, particularly in glucose-starved cancer cells.

- Neuropharmacological Effects: Due to its interaction with neurotransmitter systems, it may have implications for treating psychiatric disorders.

Case Studies and Experimental Data

A variety of studies have explored the effects of this compound. Below is a summary of significant findings:

| Study Focus | Findings | Reference |

|---|---|---|

| Antitumor Activity | Inhibits growth in glucose-starved tumor cells; potential as an anticancer agent. | |

| Neuropharmacology | Affects serotonergic and dopaminergic systems; implications for mood regulation. | |

| Antimicrobial Efficacy | Demonstrated activity against specific bacterial strains; further research needed for clinical applications. |

Detailed Research Examples

-

Antitumor Study:

- A study evaluated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

-

Neuropharmacological Assessment:

- Research involving animal models highlighted changes in behavior consistent with alterations in serotonin and dopamine levels, suggesting therapeutic potential for mood disorders.

Propriétés

IUPAC Name |

N-benzylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(15-8-6-13-7-9-15)14-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTIOCICPPSYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.